molecular formula C20H30O4 B1249762 Lapidin

Lapidin

Cat. No. B1249762
M. Wt: 334.4 g/mol
InChI Key: YMWBTMBPEHUMBA-FAKHFBMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lapidin is a natural product found in Ferula ovina, Ferula linkii, and other organisms with data available.

Scientific Research Applications

Antinociceptive, Anti-Inflammatory, and Antipyretic Effects

Lapidin, extracted from Ferula linkii Webb, has been extensively researched for its potential in treating pain, inflammation, and fever. Studies have demonstrated that lapidin exhibits significant antinociceptive effects, comparable to classical non-steroid anti-inflammatory drugs. This includes protective effects against acetic acid-induced writhings in mice, dose-dependent anti-inflammatory effects in carrageenan-induced edema, and moderate antipyretic effects against yeast-induced hyperthermia (Valencia et al., 1994).

Chemical Structure and Composition

The roots of Ferula lapidosa Eug.Korov have yielded lapidin, which is an ester of a new carotane alcohol lapidol and angelic acid. Its structure and stereochemistry have been determined through chemical transformations and spectral characteristics, providing a foundation for further investigation into its potential applications (Golovina & Saidkhodzhaev, 1981).

properties

Product Name

Lapidin

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

[(3R,3aS,4S,8aS)-3-hydroxy-6,8a-dimethyl-8-oxo-3-propan-2-yl-2,3a,4,5-tetrahydro-1H-azulen-4-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H30O4/c1-7-14(5)18(22)24-15-10-13(4)11-16(21)19(6)8-9-20(23,12(2)3)17(15)19/h7,11-12,15,17,23H,8-10H2,1-6H3/b14-7+/t15-,17+,19+,20+/m0/s1

InChI Key

YMWBTMBPEHUMBA-FAKHFBMMSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1CC(=CC(=O)[C@@]2([C@@H]1[C@@](CC2)(C(C)C)O)C)C

Canonical SMILES

CC=C(C)C(=O)OC1CC(=CC(=O)C2(C1C(CC2)(C(C)C)O)C)C

synonyms

lapidin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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